GSK-3β Inhibitory Lineage: 5,7-Dimethyl-indazole Core vs. Unsubstituted Indazole
The parent scaffold, 5,7-dimethyl-1H-indazole (CAS 43067-41-0), is explicitly documented as a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme central to cell proliferation, differentiation, and apoptosis . While the aldehyde derivative itself is a synthetic intermediate, its close structural relationship to the active GSK-3β inhibitor core provides a direct rationale for its selection over other indazole-3-carbaldehydes (e.g., unsubstituted 1H-indazole-3-carbaldehyde, CAS 5235-10-9) whose parent scaffolds lack this documented kinase selectivity . No equivalent GSK-3β potency claim exists for unsubstituted indazole, making the 5,7-dimethyl substitution pattern the critical differentiator for projects targeting this kinase.
| Evidence Dimension | Reported biological activity of the parent indazole core (GSK-3β inhibition) |
|---|---|
| Target Compound Data | 5,7-Dimethyl-1H-indazole: potent and selective GSK-3β inhibitor (no IC50 publicly disclosed by vendor) |
| Comparator Or Baseline | Unsubstituted 1H-indazole: no reported GSK-3β selectivity; broader CYP450 inhibition profile |
| Quantified Difference | Not quantifiable from available public data; qualitative selectivity difference documented |
| Conditions | Vendor-reported biological annotation; corroborated by patent literature on indazole-based GSK-3β inhibitors |
Why This Matters
For procurement decisions in kinase inhibitor programs, selecting the 5,7-dimethyl scaffold provides a pre-validated entry point to GSK-3β chemical space that unsubstituted indazole-3-carbaldehydes cannot guarantee.
